4-propoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
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Overview
Description
4-propoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a chemical compound with the molecular formula C17H20N2O3 and a molecular weight of 300.35 g/mol This compound is known for its unique structure, which includes a benzamide core substituted with a propoxy group and a tetrahydrobenzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propoxy Group: The propoxy group can be introduced through nucleophilic substitution reactions using propyl halides.
Coupling with Benzamide: The final step involves coupling the benzoxazole derivative with benzamide under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
4-propoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Propyl halides for nucleophilic substitution; electrophiles like acyl chlorides for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-propoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic activities.
Mechanism of Action
The mechanism of action of 4-propoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
4-propoxy-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide: Similar structure but with an isoxazole ring instead of a benzoxazole ring.
4-propoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide derivatives: Various derivatives with different substituents on the benzamide or benzoxazole rings.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C17H20N2O3 |
---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
4-propoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
InChI |
InChI=1S/C17H20N2O3/c1-2-11-21-13-9-7-12(8-10-13)16(20)18-17-14-5-3-4-6-15(14)19-22-17/h7-10H,2-6,11H2,1H3,(H,18,20) |
InChI Key |
XLBXBHJBEZNFIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2 |
Origin of Product |
United States |
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